2-(4-(2-(benzylthio)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
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Description
2-(4-(2-(benzylthio)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H17F3N6O2S and its molecular weight is 450.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in the synthesis and characterization of various derivatives for biological evaluations. For example, Talupur, Satheesh, and Chandrasekhar (2021) synthesized and characterized a series of tetrazol-thiophene carboxamides, revealing insights into their molecular structures and potential biological applications (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial Evaluation
- Various derivatives of the compound have shown promising antimicrobial activities. For instance, Gouda et al. (2010) demonstrated the antimicrobial potential of thiazole and pyrazole derivatives based on tetrahydrobenzothiophene, indicating the compound's utility in developing antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Antioxidant Studies
- The compound has been involved in antioxidant research. Ahmad et al. (2012) synthesized benzyl/phenyl-tetrazole acetamides, demonstrating their moderate to significant radical scavenging activity, which is crucial for developing antioxidant therapies (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity
- Research by Maheshwari et al. (2019) highlighted the use of tetrazole acetamide derivatives, including the subject compound, as inhibitors of PTP1B. This has implications for antidiabetic drug development, showcasing the compound's potential in medical applications (Maheshwari, Karthikeyan, Bhadada, Verma, Sahi, Moorthy, & Trivedi, 2019).
Molecular Docking and Drug Design
- The compound has also been used in molecular docking studies for drug design, as demonstrated by Al-Ostoot et al. (2020), who synthesized and analyzed indole acetamide derivatives for anti-inflammatory applications (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020).
Anticancer Activity
- Research on derivatives of the compound has shown potential in anticancer applications. Atta and Abdel‐Latif (2021) synthesized thiophene derivatives, including thiophene-2-carboxamide, demonstrating inhibitory activity against various cancer cell lines (Atta & Abdel‐Latif, 2021).
Properties
IUPAC Name |
2-[4-[(2-benzylsulfanylacetyl)amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O2S/c20-19(21,22)12-23-18(30)17-25-27-28(26-17)15-8-6-14(7-9-15)24-16(29)11-31-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,23,30)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOUKAFXYPGTGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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